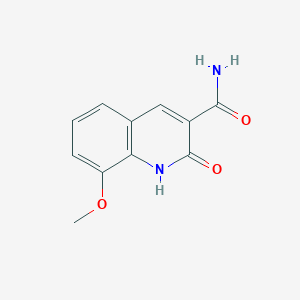
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a compound belonging to the quinoline family, which is known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the reaction of 8-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with appropriate amines under specific conditions. One common method includes the use of diethylmalonate in the presence of sodium ethoxide to generate the core structure . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient methodologies, such as flow chemistry and metal-catalyzed reactions. These methods are designed to produce high yields of pure N-substituted 4-quinolone-3-carboxamides, which can then be further derivatized for various applications .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the quinoline ring, potentially enhancing its biological activity.
Reduction: This reaction can lead to the formation of dihydro derivatives, which may exhibit different pharmacological properties.
Substitution: Commonly involves the replacement of functional groups on the quinoline ring, which can alter the compound’s activity and specificity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further explored for their biological activities. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it inhibits acetylcholinesterase by binding to the enzyme’s active site, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its anti-diabetic effects are mediated through the inhibition of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase .
Comparison with Similar Compounds
Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in Alzheimer’s treatment, with a different side chain structure.
Galantamine: A natural alkaloid with acetylcholinesterase inhibitory activity, used in Alzheimer’s therapy.
Uniqueness
8-Methoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide stands out due to its unique methoxy substitution, which enhances its biological activity and specificity. This modification allows for better interaction with target enzymes and receptors, making it a promising candidate for further drug development .
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
8-methoxy-2-oxo-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C11H10N2O3/c1-16-8-4-2-3-6-5-7(10(12)14)11(15)13-9(6)8/h2-5H,1H3,(H2,12,14)(H,13,15) |
InChI Key |
SDPXZYWFWFPCRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1NC(=O)C(=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


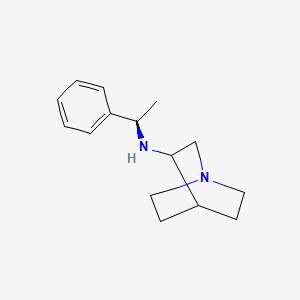
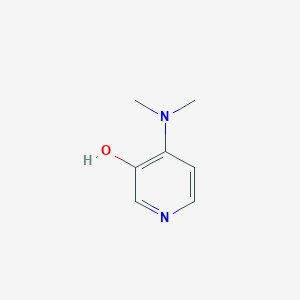
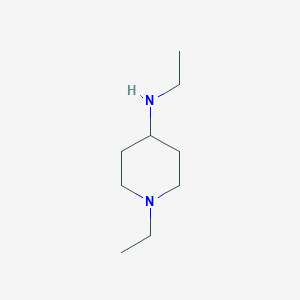

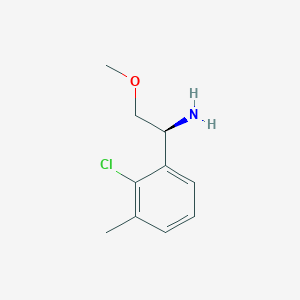

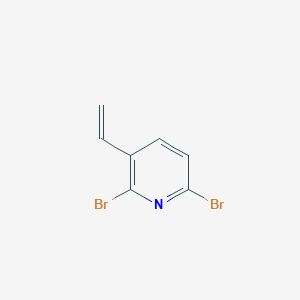
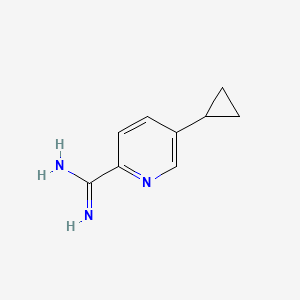
![Cobalt(2+);2-[2-[(2-oxidophenyl)methylideneamino]ethyliminomethyl]phenolate;hydrate](/img/structure/B12964524.png)
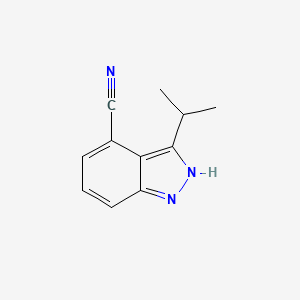
![tert-butyl 4,9-diazatricyclo[5.3.0.02,6]decane-4-carboxylate](/img/structure/B12964534.png)
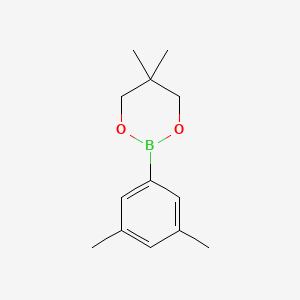
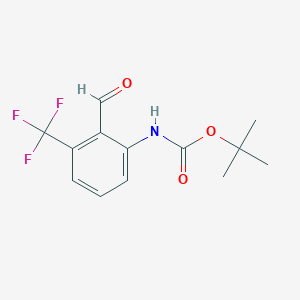
![2-(sec-Butyl)-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12964557.png)
